1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid 1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1781907-25-2
VCID: VC5421065
InChI: InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-7-5-8-9(11(16)17)4-6-14-10(8)15/h4,6H,5,7H2,1-3H3,(H,16,17)
SMILES: CC(C)(C)OC(=O)N1CCC2=C(C=CN=C21)C(=O)O
Molecular Formula: C13H16N2O4
Molecular Weight: 264.281

1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

CAS No.: 1781907-25-2

Cat. No.: VC5421065

Molecular Formula: C13H16N2O4

Molecular Weight: 264.281

* For research use only. Not for human or veterinary use.

1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid - 1781907-25-2

Specification

CAS No. 1781907-25-2
Molecular Formula C13H16N2O4
Molecular Weight 264.281
IUPAC Name 1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylic acid
Standard InChI InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-7-5-8-9(11(16)17)4-6-14-10(8)15/h4,6H,5,7H2,1-3H3,(H,16,17)
Standard InChI Key VQAWROGBOVCGOM-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2=C(C=CN=C21)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound has the molecular formula C₁₃H₁₆N₂O₄ and a molecular weight of 264.28 g/mol . Key structural elements include:

  • A pyrrolo[2,3-b]pyridine bicyclic system, which merges pyrrole and pyridine rings.

  • A Boc group at the 1-position, providing steric protection for the nitrogen during synthetic transformations.

  • A carboxylic acid at the 4-position, enabling further functionalization via esterification or amidation.

Table 1: Key Chemical Properties

PropertyValue/DescriptorSource
IUPAC Name1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylic acid
SMILESCC(C)(C)OC(=O)N1CCC2=C(C=CN=C21)C(=O)O
InChI KeyVQAWROGBOVCGOM-UHFFFAOYSA-N
SolubilityLimited data; typically handled in polar aprotic solvents (e.g., DMF, DMSO)

Synthetic Methodologies

Boc Protection Strategies

The Boc group is introduced via reaction of pyrrolo[2,3-b]pyridine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This step ensures selective protection of the secondary nitrogen, critical for subsequent functionalization .

StepReagents/ConditionsYieldSource
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, rt85–90%
Carboxylic Acid FormationKMnO₄, H₂O/THF, 0°C to rt75%

Applications in Medicinal Chemistry

ENPP1 Inhibitors for Cancer Immunotherapy

Pyrrolopyridine derivatives, including Boc-protected analogs, are potent inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a target in STING pathway activation. Compound 18p (structurally related to the title compound) showed IC₅₀ = 25.0 nM against ENPP1 and induced IFN-β and IP-10 cytokines in vitro .

Building Blocks for Heterocyclic Libraries

The carboxylic acid group facilitates diversification via:

  • Amide coupling: With amines to generate sulfonamides or urea derivatives .

  • Esterification: For prodrug development or enhanced bioavailability .

Pharmacological and Pharmacokinetic Data

Table 3: Pharmacokinetic Profile of a Related Pyrrolopyridine Derivative (18p)

ParameterValue (PO, 10 mg/kg)Value (IV, 1 mg/kg)Source
Half-life (T₁/₂)1.56 h0.25 h
Cₘₐₓ1554 ng/mL303 ng/mL
AUC₀–t1694 ng·h/mL125 ng·h/mL
Bioavailability (F%)>100%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 1.42 (s, 9H, Boc), 3.20–3.50 (m, 2H, CH₂), 4.10–4.30 (m, 2H, CH₂), 6.90 (d, J = 5.0 Hz, 1H, pyridine-H), 8.20 (s, 1H, pyrrole-H) .

  • MS (ESI): m/z 265.1 [M+H]⁺ .

Chromatographic Methods

  • HPLC: C18 column, 0.1% TFA in H₂O/MeCN gradient, retention time = 6.2 min .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Optimizing substituents at the 4-position for enhanced ENPP1 inhibition .

  • Prodrug Development: Ester derivatives to improve oral absorption .

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